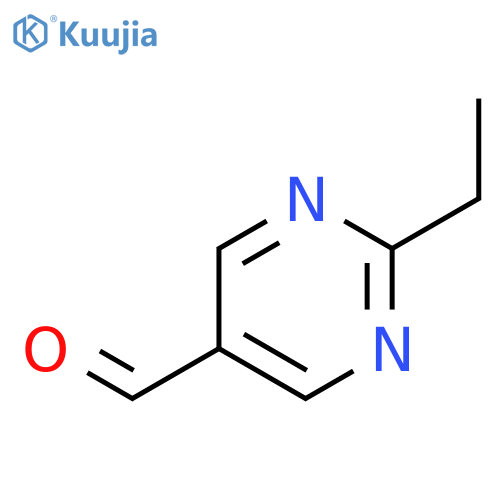Cas no 205518-89-4 (2-Ethylpyrimidine-5-carbaldehyde)

205518-89-4 structure
商品名:2-Ethylpyrimidine-5-carbaldehyde
2-Ethylpyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Ethylpyrimidine-5-carbaldehyde
- 2-ethyl-5-Pyrimidinecarboxaldehyde
- 2-Ethyl-pyrimidine-5-carbaldehyde
- 5-Pyrimidinecarboxaldehyde,2-ethyl-
- 2-ethylpyrimidine-5-carbaldehyde(SALTDATA: FREE)
- AS-41751
- W-201792
- CS-0215047
- Z274575084
- BB 0254521
- FT-0645990
- MFCD06800713
- DTXSID70390283
- 5-Pyrimidinecarboxaldehyde, 2-ethyl-
- A4466
- 205518-89-4
- SCHEMBL1134013
- AMY11035
- AKOS000283857
- A18425
- SB55790
- EN300-216462
- 2-Ethyl-5-pyrimidine carbaldehyde
- DB-009944
-
- MDL: MFCD06800713
- インチ: 1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
- InChIKey: CBKMQAVGQAQPJI-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC=C(C=N1)C=O
計算された属性
- せいみつぶんしりょう: 136.06400
- どういたいしつりょう: 136.064
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8A^2
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.131
- ゆうかいてん: Not available
- ふってん: 227.862°C at 760 mmHg
- フラッシュポイント: 94.252°C
- 屈折率: 1.557
- PSA: 42.85000
- LogP: 0.85150
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-Ethylpyrimidine-5-carbaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
2-Ethylpyrimidine-5-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016733-1g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 1g |
6144.0CNY | 2021-07-05 | ||
| Enamine | EN300-216462-0.25g |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 0.25g |
$139.0 | 2023-09-16 | |
| Enamine | EN300-216462-0.5g |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 0.5g |
$218.0 | 2023-09-16 | |
| Chemenu | CM166596-1g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 95%+ | 1g |
$320 | 2023-02-17 | |
| Fluorochem | 225025-5g |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 5g |
£744.00 | 2022-02-28 | |
| abcr | AB217230-1 g |
2-Ethyl-5-pyrimidine carbaldehyde; 95% |
205518-89-4 | 1g |
€345.00 | 2022-05-21 | ||
| Chemenu | CM166596-5g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 5g |
$826 | 2021-08-05 | |
| Fluorochem | 225025-250mg |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 250mg |
£124.00 | 2022-02-28 | |
| Matrix Scientific | 016733-1g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 1g |
$378.00 | 2023-09-06 | ||
| Enamine | EN300-216462-2.5g |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 2.5g |
$474.0 | 2023-09-16 |
2-Ethylpyrimidine-5-carbaldehyde 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
205518-89-4 (2-Ethylpyrimidine-5-carbaldehyde) 関連製品
- 954226-60-9(2-Cyclopropylpyrimidine-5-carbaldehyde)
- 876890-42-5(2-Butylpyrimidine-5-carbaldehyde)
- 876890-38-9(2-Propylpyrimidine-5-carbaldehyde)
- 312263-48-2(2-(propan-2-yl)pyrimidine-5-carbaldehyde)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:205518-89-4)2-Ethylpyrimidine-5-carbaldehyde

清らかである:99%
はかる:5g
価格 ($):1483.0